molecular formula C20H18ClN3O3S B2803891 N-(3-chlorophenyl)-2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide CAS No. 900007-36-5

N-(3-chlorophenyl)-2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide

Cat. No. B2803891
CAS RN: 900007-36-5
M. Wt: 415.89
InChI Key: VMKWASUYODXDDK-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide, also known as CEPO, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications.

Scientific Research Applications

Synthesis and Anticancer Activity A series of 4-arylsulfonyl-1,3-oxazoles, sharing structural motifs with the compound , have been synthesized and evaluated for their anticancer activities against a broad range of cancer cell lines. These compounds, including one with a substituted acetamide group similar to N-(3-chlorophenyl)-2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide, demonstrated significant anticancer activity, suggesting potential for the development of new anticancer agents (Zyabrev et al., 2022).

Vibrational Spectroscopic Analysis Research on N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl]acetamide, a compound with similarities in functional groups and structure, used vibrational spectroscopy for characterization. This study's insights into vibrational signatures and molecular interactions can guide the spectroscopic analysis of N-(3-chlorophenyl)-2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide (Jenepha Mary et al., 2022).

Antimicrobial and Pharmacological Evaluation Compounds with a similar acetamide framework have been synthesized and subjected to pharmacological evaluation, including antimicrobial activities. These studies offer a foundation for investigating the antimicrobial potential of N-(3-chlorophenyl)-2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide and related compounds (Desai et al., 2007).

Computational and Pharmacological Evaluation Further, computational and pharmacological assessments of heterocyclic derivatives, including oxadiazole and pyrazole novel derivatives, for toxicity, tumour inhibition, and antioxidant activities have been conducted. These evaluations can guide the direction for computational studies and pharmacological testing of N-(3-chlorophenyl)-2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide (Faheem, 2018).

properties

IUPAC Name

N-(3-chlorophenyl)-2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O3S/c1-2-27-17-8-6-16(7-9-17)24-11-10-22-19(20(24)26)28-13-18(25)23-15-5-3-4-14(21)12-15/h3-12H,2,13H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMKWASUYODXDDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=CN=C(C2=O)SCC(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chlorophenyl)-2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide

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